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For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide for the directed differentiation of

human pluripotent stem cells (hPSCs), including both embryonic stem cells (hESCs) and

induced pluripotent stem cells (hiPSCs), into the mesodermal lineage using the small molecule

GSK-3β inhibitor, CHIR-98023. The protocols and data presented are synthesized from

multiple peer-reviewed studies to ensure robustness and reproducibility.

Introduction
The induction of mesoderm from hPSCs is a critical first step for generating a wide array of

clinically relevant cell types, including cardiomyocytes, hematopoietic progenitors, endothelial

cells, chondrocytes, and osteoblasts. The Wnt/β-catenin signaling pathway is a master

regulator of embryonic development and plays a pivotal role in primitive streak formation and

subsequent mesoderm specification.[1][2][3] CHIR-98023 is a potent and specific inhibitor of

Glycogen Synthase Kinase 3β (GSK-3β), a key negative regulator of the canonical Wnt

pathway.[4][5][6][7] By inhibiting GSK-3β, CHIR-98023 mimics Wnt signaling, leading to the

stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of

target genes essential for mesoderm induction.[6][7][8] This method provides a highly efficient

and reproducible approach for generating mesodermal precursors from hPSCs in a chemically

defined manner.
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Signaling Pathway
The canonical Wnt signaling pathway is central to the process of mesoderm induction from

hPSCs. In the absence of a Wnt ligand, a destruction complex composed of Axin, APC, CK1α,

and GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent

proteasomal degradation. The small molecule CHIR-98023 acts as a potent inhibitor of GSK-

3β.[5][6] This inhibition prevents the phosphorylation of β-catenin, leading to its accumulation in

the cytoplasm and subsequent translocation to the nucleus.[6] Nuclear β-catenin then

associates with TCF/LEF transcription factors to activate the expression of downstream target

genes, such as Brachyury (T), a key marker of the primitive streak and nascent mesoderm.[1]
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Figure 1. CHIR-98023 activates the Wnt/β-catenin pathway by inhibiting GSK-3β.

Quantitative Data Summary
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The optimal concentration and duration of CHIR-98023 treatment can vary depending on the

specific hPSC line and the desired mesodermal subtype. The following table summarizes

effective concentrations from various studies for inducing different mesodermal fates. It is

recommended to optimize the concentration for each new cell line.
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Target
Mesoder
m

hPSC
Line

CHIR-
98023/990
21
Concentr
ation

Duration
of
Treatmen
t

Additiona
l Factors

Outcome
Referenc
e

Mesendod

erm

hESCs,

hiPSCs
5 µM 24 hours -

~98.7%

BRACHYU

RY+ cells

[9]

Intermediat

e

Mesoderm

hESCs,

hiPSCs
5 µM

24-36

hours

FGF2 +

Retinoic

Acid

70-80%

PAX2+/LH

X1+ cells

[9]

Cardiac

Mesoderm
hPSCs 5-15 µM 24 hours -

Efficient

cardiomyo

genesis

[10]

Paraxial

Mesoderm
hPSCs 6-10 µM 24 hours -

PSM
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[10]

Lateral
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Mesoderm

hPSCs
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-

~40%

FOXF1+

cells

[9]

General

Mesoderm
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TBXT and

MIXL1

expression

[2]

Definitive

Endoderm

vs.

Mesoderm

hESCs

7.5 µM
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15 µM
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volume)

24 hours

Cell

density

dependent

Shift

between

endoderm

and

mesoderm

fates

[11]

Note: CHIR-99021 is a closely related and more frequently cited analog of CHIR-98023, and

the concentrations are generally interchangeable.
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Experimental Protocols
Materials and Reagents

Human pluripotent stem cells (hPSCs)

Matrigel® hESC-qualified Matrix (or other suitable extracellular matrix)

mTeSR™1 or other appropriate hPSC maintenance medium

DMEM/F-12

RPMI 1640 medium

B-27™ Supplement, minus insulin

CHIR-98023 (or CHIR-99021)

DPBS (without Ca2+/Mg2+)

Accutase® or other gentle cell dissociation reagent

ROCK inhibitor (e.g., Y-27632)

Antibodies for immunofluorescence or flow cytometry (e.g., anti-Brachyury (T), anti-PAX2,

anti-LHX1)

Protocol for General Mesoderm Induction
This protocol is a general guideline for inducing a mixed mesodermal population from hPSCs

grown in monolayer culture. Optimization may be required.

Day -2 to 0: Seeding hPSCs for Differentiation

Coat tissue culture plates with Matrigel® according to the manufacturer's instructions.

Culture hPSCs in mTeSR™1 medium until they reach 70-80% confluency.

Aspirate the medium and wash the cells once with DPBS.
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Treat the cells with Accutase® to generate a single-cell suspension.

Resuspend the cells in mTeSR™1 medium supplemented with ROCK inhibitor (e.g., 10 µM

Y-27632) to enhance cell survival.

Seed the cells onto the Matrigel®-coated plates at a high density (e.g., 1-2 x 10^5 cells/cm²).

Culture overnight. The following day (Day -1), replace the medium with fresh mTeSR™1

without ROCK inhibitor.

On Day 0, the cells should be at or near 100% confluency.

Day 0: Initiation of Differentiation

Prepare the differentiation medium: RPMI 1640 supplemented with B-27™ minus insulin.

Add CHIR-98023 to the differentiation medium to a final concentration of 3-8 µM. A good

starting point is 5 µM.[9]

Aspirate the mTeSR™1 medium from the hPSC culture and replace it with the CHIR-

containing differentiation medium.

Day 1: Continued Differentiation

After 24 hours of CHIR treatment, the protocol can be varied depending on the desired

mesodermal subtype. For a general mesoderm population, the CHIR treatment can be

extended for another 24 hours or replaced with a CHIR-free medium. For specific lineages,

other factors may be introduced. For this general protocol, replace the medium with fresh

CHIR-containing differentiation medium.

Day 2: Characterization of Mesoderm Progenitors

After a total of 48 hours of CHIR treatment, the cells are considered to be at the mesoderm

progenitor stage.

The cells can be harvested for analysis or directed towards more specific mesodermal fates

by changing the medium to one containing appropriate growth factors.
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Analysis:

Immunofluorescence: Fix the cells and stain for the primitive streak and mesoderm marker

Brachyury (T).

Flow Cytometry: Harvest the cells and stain for surface markers associated with early

mesoderm (e.g., KDR/VEGFR2) and intracellularly for Brachyury (T).

RT-qPCR: Extract RNA and analyze the expression of mesodermal genes such as T

(Brachyury), MIXL1, and EOMES.
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Figure 2. Experimental workflow for the induction of mesoderm from hPSCs.
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Troubleshooting and Considerations
Low Differentiation Efficiency:

Cell Density: Ensure that the hPSCs are at a high confluency at the start of differentiation.

Cell density can significantly impact differentiation outcomes.[10]

CHIR Concentration: The optimal CHIR concentration is cell line-dependent. Perform a

dose-response curve (e.g., 1 µM to 10 µM) to determine the ideal concentration for your

specific hPSC line.

Reagent Quality: Ensure the activity of the CHIR-98023 stock solution.

High Cell Death:

ROCK Inhibitor: Always include a ROCK inhibitor during the single-cell seeding step to

improve survival.

Gentle Handling: Handle the cells gently during dissociation and seeding.

Heterogeneity in the Differentiated Population:

A completely pure population is rarely achieved. The timing and concentration of CHIR can

be fine-tuned to enrich for the desired mesodermal subtype.[9][12] For downstream

applications, purification of the target cell population may be necessary.

Conclusion
The use of CHIR-98023 provides a simple, robust, and efficient method for inducing mesoderm

from human pluripotent stem cells. By precisely activating the canonical Wnt signaling pathway,

researchers can generate a population of mesodermal progenitors that serve as a valuable

starting point for the directed differentiation into a multitude of mature cell types for applications

in developmental biology research, disease modeling, and regenerative medicine.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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